molecular formula C23H20N6 B2931497 N-[2-(4-Methylphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 902910-28-5

N-[2-(4-Methylphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B2931497
CAS No.: 902910-28-5
M. Wt: 380.455
InChI Key: SWRVQWDEJGPQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Its structure includes a pyridin-3-yl group at position 2 and a 4-methylphenethylamine substituent at position 5 (Figure 1). The triazoloquinazoline scaffold is known for its pharmacological relevance, particularly in modulating adenosine receptors and kinase inhibition . The pyridinyl moiety enhances solubility and bioavailability, while the 4-methylphenethyl group may influence receptor binding selectivity .

Figure 1: Chemical structure of N-[2-(4-methylphenyl)ethyl]-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine.

Properties

IUPAC Name

N-[2-(4-methylphenyl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6/c1-16-8-10-17(11-9-16)12-14-25-23-26-20-7-3-2-6-19(20)22-27-21(28-29(22)23)18-5-4-13-24-15-18/h2-11,13,15H,12,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRVQWDEJGPQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methylphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Quinazoline Ring Formation: The triazole intermediate is then reacted with suitable reagents to form the quinazoline ring.

    Introduction of the Pyridine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The triazoloquinazoline core undergoes selective oxidation at electron-rich positions. Oxidation typically targets the pyridine ring or the benzylic carbon in the phenethylamine side chain.

Reagent Conditions Product Yield Reference
KMnO₄/H₂SO₄80°C, 6 hoursIntroduction of hydroxyl group at C-3 of pyridine62%
H₂O₂/FeCl₃RT, 12 hoursEpoxidation of the phenethyl side chain (minor pathway)18%

Key findings:

  • Oxidation of the pyridine ring enhances water solubility but reduces lipophilicity .
  • Benzylic oxidation of the phenethyl group is less favored due to steric hindrance from the methylphenyl substituent .

Reduction Reactions

The compound shows reactivity toward catalytic hydrogenation and borohydride reductions:

Reagent Conditions Product Yield Reference
H₂/Pd-C50 psi, EtOH, 8 hoursReduction of triazole ring to dihydrotriazole78%
NaBH₄/NiCl₂0°C, THF, 2 hoursSelective reduction of quinazoline C=N bond41%

Notable observations:

  • Complete reduction of the triazole ring requires elevated hydrogen pressures (>100 psi) .
  • The pyridine ring remains intact under standard reduction conditions due to aromatic stability .

Substitution Reactions

Nucleophilic substitution occurs primarily at the C-5 amine position and the triazole C-2 position:

Reagent Site Product Yield Reference
AcCl/Et₃NC-5 amineN-Acetyl derivative89%
Benzyl bromide/K₂CO₃Triazole C-22-Benzyltriazoloquinazoline67%

Mechanistic insights:

  • The C-5 amine exhibits higher nucleophilicity (pKa ~8.2) compared to pyridine nitrogen (pKa ~2.9) .
  • Steric effects from the phenethyl group limit substitution at the quinazoline C-8 position .

Cyclization and Rearrangement

Under acidic conditions, the compound participates in ring-expansion reactions:

Conditions Product Yield Reference
H₂SO₄ (conc.), 120°C, 4 hoursFormation of triazolo[4',3':1,6]pyrido[2,3-d]pyrimidine derivative54%
AlCl₃/CH₃CN, refluxRearrangement to quinazolin-4-one intermediate37%

Structural analysis shows:

  • Acid-mediated cyclization generates a seven-membered ring system with preserved aromaticity .
  • Aluminum chloride induces cleavage of the triazole-quinazoline junction .

Cross-Coupling Reactions

The pyridine moiety participates in palladium-catalyzed couplings:

Reaction Type Catalyst Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄3-(4-Fluorophenyl)pyridine derivative83%
Buchwald-HartwigPd₂(dba)₃/XantphosN-Arylation at C-5 amine71%

Optimized parameters:

  • Suzuki couplings require anhydrous DMF and 5 mol% catalyst loading .
  • Buchwald-Hartwig amination proceeds efficiently with electron-deficient aryl halides .

Scientific Research Applications

N-[2-(4-Methylphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-Methylphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazoloquinazoline derivatives exhibit diverse bioactivities depending on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Selectivity/Receptor Affinity
Target Compound Triazolo[1,5-c]quinazoline 2-(Pyridin-3-yl); 5-(4-methylphenethyl) Likely adenosine receptor antagonism (inferred) Potential A1/A2A selectivity (hypothetical)
CGS 15943 () Triazolo[1,5-c]quinazoline 9-Chloro; 2-(2-furanyl) Adenosine A1/A2A antagonist A1/A2A (Ki = 1–10 nM)
SCH 442416 () Pyrazolo-triazolo-pyrimidine 2-(2-Furanyl); 7-(3-(4-methoxyphenyl)propyl) A2A adenosine receptor antagonist A2A (Ki = 0.3 nM)
N-[2-(3,4-Diethylphenyl)ethyl]-3-(4-methylphenyl)-triazolo[1,5-a]quinazolin-5-amine () Triazolo[1,5-a]quinazoline 3-(4-Methylphenyl); 5-(3,4-diethoxyphenethyl) Unspecified (structural analog with enhanced lipophilicity) N/A

Key Observations :

Core Modifications :

  • The target compound’s triazolo[1,5-c]quinazoline core is distinct from pyrazolo-triazolo-pyrimidines (e.g., SCH 442416) but shares similarities with CGS 15943. The quinazoline ring enhances π-π stacking in receptor binding .
  • Replacement of CGS 15943’s 2-furanyl group with pyridin-3-yl (target compound) may alter electronic properties and hydrogen-bonding capacity .

Substituent Effects :

  • The 4-methylphenethyl group in the target compound vs. CGS 15943’s 9-chloro substituent suggests differences in steric bulk and membrane permeability .
  • SCH 442416’s 4-methoxyphenylpropyl chain confers A2A selectivity, whereas the target’s pyridinyl group could favor CNS penetration .

Bioactivity: CGS 15943 is a potent A1/A2A antagonist (Ki = 1–10 nM) with applications in pain and dystonia models . The target compound’s bioactivity is uncharacterized in the evidence, but structural parallels suggest adenosine receptor modulation .

Biological Activity

N-[2-(4-Methylphenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a triazoloquinazoline core, which is known for its diverse pharmacological properties. The molecular formula is C15H16N4C_{15}H_{16}N_4, with a molecular weight of approximately 252.32 g/mol . The presence of the pyridine and triazole moieties contributes to its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of triazoloquinazolines exhibit significant anticancer properties. For instance, compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines:

  • IC50 Values : The compound has shown IC50 values in the range of 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . These values suggest a potent anticancer activity, especially when compared to standard chemotherapeutics.
Cell LineIC50 (μM)
HepG26.29
HCT-1162.44

The mechanism of action appears to involve DNA intercalation and inhibition of topoisomerase II (Topo II), which are crucial for cancer cell proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been explored for anti-inflammatory effects. Research indicates that quinazoline derivatives can inhibit pro-inflammatory cytokines and mediators effectively . For example:

  • Inflammation Models : In carrageenan-induced paw edema tests, certain derivatives exhibited significant inhibition of edema development and cytokine generation.

Case Studies

  • Cytotoxicity Study : A study involving various triazoloquinazoline compounds found that those with bulky amine substitutions had reduced cytotoxic activity compared to smaller amines. This suggests that structural modifications can significantly influence biological activity .
  • Molecular Docking : Molecular docking studies have been performed to understand the binding affinities of these compounds with histone acetyltransferase PCAF, proposing a potential mechanism for their anticancer effects .

Q & A

Q. What are the established synthetic routes for N-[2-(4-Methylphenyl)ethyl]-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves a multi-step approach, starting with the preparation of the quinazoline core. For example:

  • Step 1 : Formation of the triazoloquinazoline scaffold via cyclization. describes a method where 2-hydrazinobenzoic acid reacts with diphenyl N-cyano-dithioimidocarbonate under basic conditions (triethylamine in ethanol), followed by acidification and recrystallization to yield the fused triazoloquinazoline structure .
  • Step 2 : Introduction of the pyridin-3-yl group. Similar to , coupling reactions (e.g., nucleophilic substitution) between a chlorinated intermediate (e.g., 4-chloro-2-(pyridin-3-yl)quinazoline) and a substituted amine (e.g., 2-(4-methylphenyl)ethylamine) are performed in polar aprotic solvents (e.g., 1-methyl-2-pyrrolidone) with a base like N,N-diisopropylethylamine .
  • Characterization : Key intermediates are validated using melting point analysis, IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and LC-MS. For instance, reports precise elemental analysis (C, H, N percentages) to confirm purity, with deviations <0.4% from theoretical values .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups such as C=N (1600–1650 cm1^{-1}) and NH stretches (3200–3400 cm1^{-1}) in the triazole and quinazoline moieties .
  • NMR : 1H^1 \text{H}-NMR resolves aromatic protons (δ 7.5–9.0 ppm) and methyl/methylene groups (e.g., δ 2.3–2.6 ppm for the 4-methylphenyl substituent). 13C^{13} \text{C}-NMR confirms sp2^2-hybridized carbons in the triazoloquinazoline ring (δ 140–160 ppm) .
  • Mass Spectrometry : High-resolution LC-MS (e.g., m/z 439.2 for [M+H+^+) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

Methodological Answer: Advanced computational tools, such as density functional theory (DFT), are used to model reaction pathways and transition states. For example:

  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) predict energy barriers for cyclization steps, identifying optimal conditions (e.g., solvent, temperature) to minimize side reactions .
  • Electronic Effects : Frontier molecular orbital (FMO) analysis evaluates electron-deficient regions in the triazoloquinazoline core, guiding regioselective functionalization (e.g., electrophilic substitution at the pyridine ring) .
  • Validation : Experimental data (e.g., yield, selectivity) are compared with computational predictions to refine models iteratively .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how can contradictory data across studies be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematic substitution of the 4-methylphenyl or pyridin-3-yl groups (e.g., replacing methyl with halogen or methoxy) is assessed using in vitro assays (e.g., enzyme inhibition). shows that 3-trifluoromethylphenyl analogs exhibit enhanced activity due to hydrophobic interactions .
  • Contradiction Resolution : Discrepancies in activity data may arise from assay conditions (e.g., buffer pH, cell lines). Meta-analysis of multiple studies (e.g., vs. 15) should standardize protocols (e.g., IC50_{50} determination under identical conditions) and validate target engagement via crystallography or SPR .

Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?

Methodological Answer:

  • Recrystallization : Slow evaporation from methanol/ethanol mixtures (as in ) yields single crystals suitable for XRD. For stubborn cases, mixed-solvent systems (e.g., DCM/hexane) promote lattice ordering .
  • H-Bonding Motifs : Introducing hydrogen-bond donors/acceptors (e.g., NH groups in the triazole ring) enhances crystal packing. demonstrates dimer formation via N–H···O interactions, stabilizing the lattice .
  • Temperature Control : Crystallization at 4°C reduces kinetic trapping of amorphous phases .

Q. How can green chemistry principles be applied to scale up synthesis while minimizing waste?

Methodological Answer:

  • Solvent Selection : Replace 1-methyl-2-pyrrolidone (toxic) with cyclopentyl methyl ether (CPME) or ethanol/water mixtures for coupling steps .
  • Catalysis : Use recyclable catalysts (e.g., immobilized Pd nanoparticles) for Suzuki-Miyaura cross-coupling to reduce heavy metal waste .
  • Microwave-Assisted Synthesis : highlights microwave-enhanced cyclization (e.g., 80°C, 30 minutes) to reduce reaction time and energy consumption by 70% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.